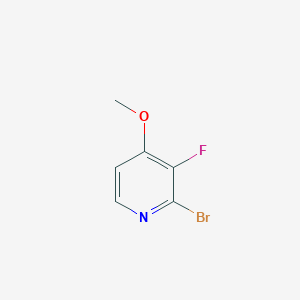

2-Bromo-3-fluoro-4-methoxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in medicinal chemistry and drug design. researchgate.netnih.gov The pyridine ring, a six-membered aromatic ring containing a nitrogen atom, is a common structural motif found in numerous natural products, including vitamins and alkaloids, as well as a vast number of synthetic drugs. researchgate.netglobalresearchonline.net The presence of the nitrogen atom imparts unique properties to the pyridine ring, influencing its solubility, metabolic stability, and ability to form hydrogen bonds, all of which are critical for pharmacological activity. nih.gov Consequently, pyridine derivatives have been extensively investigated and developed as therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. wisdomlib.orgnih.govnih.gov

The Unique Role of Halogen and Methoxy (B1213986) Substituents in Pyridine Systems

The introduction of halogen atoms and methoxy groups onto the pyridine scaffold dramatically influences its chemical reactivity and biological profile. Halogens, such as bromine and fluorine, are known to modulate the electronic properties of the pyridine ring and can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of drug-receptor complexes. nih.gov This has made the incorporation of halogens a key strategy in drug design. nih.gov

The methoxy group, on the other hand, is an electron-donating group that can also impact the electronic nature of the pyridine ring. Its presence can influence the binding affinity of a molecule to its biological target. For instance, in some compounds, the position and number of methoxy groups have been shown to affect their antiproliferative activity. nih.gov The interplay between halogen and methoxy substituents provides chemists with a powerful tool to fine-tune the properties of pyridine-based molecules for specific applications.

Overview of 2-Bromo-3-fluoro-4-methoxypyridine in Scholarly Context

Within the family of halogenated methoxypyridines, this compound has garnered significant attention in the scientific community. This trifunctionalized pyridine serves as a highly versatile synthetic intermediate. The bromine atom at the 2-position provides a handle for various cross-coupling reactions, the fluorine atom at the 3-position can influence the molecule's conformation and metabolic stability, and the methoxy group at the 4-position can be a key interaction point in biological systems. This unique combination of functional groups makes it a valuable precursor for the synthesis of a diverse range of complex chemical entities with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHXVRZINNDWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109613-98-1 | |

| Record name | 2-bromo-3-fluoro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Properties

The synthesis of 2-Bromo-3-fluoro-4-methoxypyridine is a multi-step process that requires careful control of reaction conditions. Its distinct chemical properties are a direct result of its molecular structure.

A common synthetic approach involves the bromination of a suitable pyridine (B92270) precursor. For example, 3-fluoro-2-methoxypyridine (B1387979) can be treated with a brominating agent like carbon tetrabromide in the presence of a strong base such as n-butyllithium to introduce the bromine atom at the desired position. google.com

| Property | Value |

| Molecular Formula | C6H5BrFNO |

| Molecular Weight | 206.01 g/mol echemi.com |

| Appearance | Powder or liquid echemi.com |

| Storage | Room temperature, in a ventilated place echemi.com |

This table is based on available data and may not be exhaustive.

Applications in Organic Synthesis

2-Bromo-3-fluoro-4-methoxypyridine is a valuable building block in organic synthesis, primarily due to the reactivity of the bromine atom at the 2-position. This site allows for the facile introduction of a wide variety of substituents through cross-coupling reactions.

Chemists utilize this compound in palladium-catalyzed reactions such as the Suzuki and Buchwald-Hartwig couplings. These powerful transformations enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. For instance, the bromine atom can be readily displaced by a boronic acid (in a Suzuki coupling) or an amine (in a Buchwald-Hartwig coupling) to generate more elaborate molecular architectures. This versatility makes this compound a key intermediate in the construction of complex organic molecules.

| Reaction Type | Coupling Partner | Product Type |

| Suzuki Coupling | Boronic Acids/Esters | Aryl- or heteroaryl-substituted pyridines |

| Buchwald-Hartwig Amination | Amines | 2-Amino-3-fluoro-4-methoxypyridine derivatives |

| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-3-fluoro-4-methoxypyridine derivatives |

This table provides examples of common cross-coupling reactions involving this compound.

Role in Medicinal Chemistry and Drug Discovery

Advanced Synthetic Routes to this compound

Advanced synthetic routes leverage a combination of classic and modern techniques in heterocyclic chemistry to build the target molecule from simpler, more readily available precursors.

The creation of a trisubstituted pyridine like this compound generally necessitates a multi-step approach to control the regioselectivity of the functionalization. libretexts.org A hypothetical, yet chemically sound, pathway could start from a pre-functionalized pyridine and introduce the required groups sequentially. The order of introduction is critical. For instance, a plausible route could involve the synthesis of a 3-fluoro-4-methoxypyridine (B1466008) intermediate, which is then selectively brominated at the C-2 position.

Table 1: Plausible Multi-Step Synthetic Sequence

| Step | Starting Material | Reagents and Conditions | Product | Purpose |

| 1 | 3-Amino-4-hydroxypyridine | 1. Base (e.g., NaH, KOH)2. Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | 3-Amino-4-methoxypyridine | Methoxy group incorporation |

| 2 | 3-Amino-4-methoxypyridine | 1. NaNO₂, aq. HBF₄ (Balz-Schiemann)2. Heat | 3-Fluoro-4-methoxypyridine | Introduction of fluorine |

| 3 | 3-Fluoro-4-methoxypyridine | 1. Strong Base (e.g., LDA, n-BuLi) at low temp.2. Brominating Agent (e.g., Br₂, NBS) | This compound | Regioselective bromination |

This table represents a conceptual pathway based on established chemical principles for pyridine functionalization.

Achieving regioselective bromination at the C-2 position of a 3-fluoro-4-methoxypyridine intermediate is a crucial step. Direct electrophilic bromination of the pyridine ring is often challenging and may not yield the desired isomer. A more controlled and effective method is directed ortho-metalation (DoM). In this strategy, the pyridine nitrogen and the C-4 methoxy group can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the most acidic C-H bond, which is at the C-2 position. The resulting lithiated intermediate is a potent nucleophile that can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), to install the bromine atom with high regioselectivity. nih.gov

A patent for the synthesis of a related compound, 2-methoxy-3-bromo-5-fluoropyridine, demonstrates the viability of brominating a methoxy-fluoropyridine precursor using N-bromosuccinimide. google.com This supports the feasibility of a similar transformation on a 3-fluoro-4-methoxypyridine scaffold.

The introduction of a fluorine atom onto a pyridine ring can be accomplished through several methods, with the choice of technique depending on the available precursors and the desired regiochemistry.

One of the most established methods for introducing fluorine is the Balz-Schiemann reaction . This reaction involves the diazotization of an aminopyridine precursor with nitrous acid (often generated in situ from sodium nitrite) in the presence of tetrafluoroboric acid (HBF₄) or its salts. The resulting diazonium tetrafluoroborate (B81430) salt can then be thermally or photolytically decomposed to yield the corresponding fluoropyridine. google.com This method is particularly useful for installing fluorine at positions that are not easily accessible through other means, such as the C-3 position required for the target molecule, starting from a 3-aminopyridine (B143674) intermediate. google.comgoogle.comchemicalbook.com

Another advanced technique is direct C-H fluorination . Research has shown that reagents like silver(II) fluoride (B91410) (AgF₂) can selectively fluorinate pyridines at the C-H bond alpha to the ring nitrogen. acs.orgnih.gov While this method is highly effective for producing 2-fluoropyridines, it would not be the most direct route for placing a fluorine atom at the C-3 position of the target structure. However, the development of such techniques showcases the ongoing innovation in fluorination chemistry. acs.orgnih.gov

The methoxy group in this compound can be introduced using well-established chemical transformations. The specific method chosen often depends on the nature of the starting material.

A primary method is the Williamson ether synthesis , which is employed when starting with a hydroxypyridine precursor. The hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent. prepchem.comgoogle.com

Table 2: Example Conditions for Methoxylation of Bromohydroxypyridines

| Precursor | Base/Solvent | Methylating Agent | Conditions | Yield | Source |

| 2-Bromo-3-pyridinol | Pulverized KOH / DMSO | Methyl Iodide (CH₃I) | 55-60 °C, 0.5 h | 68% | prepchem.com |

| 2-Bromo-3-pyridone | Sodium / Methanol, then DMF | Methyl Iodide (CH₃I) | Room Temperature, overnight | 75-80% | google.com |

Another common strategy is nucleophilic aromatic substitution (SNAr) . If the pyridine ring bears a good leaving group (such as a halogen) at the desired position and is sufficiently activated towards nucleophilic attack, it can react with a methoxide (B1231860) source, like sodium methoxide, to form the methoxypyridine. For example, the synthesis of 6-bromo-2-methoxy-3-aminopyridine was achieved by reacting 2,6-dibromo-3-aminopyridine with sodium methoxide, demonstrating the displacement of a bromo group by a methoxy group. nih.gov

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the final target molecule is critically dependent on the efficient preparation of key precursors and intermediates.

The synthesis of various fluorinated and brominated pyridine building blocks is well-documented in the chemical literature and patents, providing a toolbox for constructing more complex molecules. These intermediates are often prepared from aminopyridines via diazotization-fluorination reactions or from other halogenated pyridines.

For instance, the synthesis of 2-bromo-4-fluoropyridine, a useful dihalogenated intermediate, is achieved through a modified Balz-Schiemann reaction starting from 2-bromopyridin-4-amine. chemicalbook.com

Table 3: Synthesis of a Fluorinated Pyridine Intermediate

| Step | Starting Material | Reagents | Conditions | Product | Source |

| 1 | 2-Bromopyridin-4-amine | 50% aq. HBF₄, NaNO₂ in H₂O | 0 °C to ambient, 12 h | 2-Bromo-4-fluoropyridine | chemicalbook.com |

| 2 | (Workup) | Solid NaHCO₃ | Until CO₂ evolution ceases | chemicalbook.com |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines. The reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate, known as a Meisenheimer complex. The stability of this intermediate, and thus the rate of the reaction, is enhanced by electron-withdrawing substituents that can delocalize the negative charge. mdpi.com

The bromine atom at the C-2 position of this compound is the most likely site for nucleophilic substitution. This is because the C-2 position is activated by the ring nitrogen, and bromide is an excellent leaving group. While direct experimental data for this specific compound is limited in readily available literature, the principles of SNAr on halopyridines are well-established.

Reactions with nucleophiles such as sodium azide (B81097) would lead to the formation of the corresponding 2-azidopyridine (B1249355) derivative. A closely related reaction involves the treatment of 2,3,5,6-tetrafluoro-4-methoxypyridine (B1339761) with sodium azide, which selectively displaces the fluorine at the C-2 position to yield 2-azido-3,5,6-trifluoro-4-methoxypyridine. rsc.org This supports the high reactivity of the C-2 position towards azide substitution. Similarly, sulfur-based nucleophiles like thiolates (e.g., sodium thiomethoxide) are expected to readily displace the C-2 bromine to form 2-(methylthio)pyridines. sci-hub.se Microwave heating has been shown to dramatically decrease reaction times for such nucleophilic substitutions on halopyridines. sci-hub.se

One-pot processes combining nucleophilic substitution with subsequent reactions, like the copper-catalyzed azide-alkyne cycloaddition (click reaction), have been developed for benzylic bromides and can be conceptually applied to heteroaromatic systems. rsc.org

The substituents at the C-3 and C-4 positions play a crucial role in modulating the reactivity of the pyridine ring.

Fluorine (C-3): The fluorine atom at the C-3 position is a strongly electron-withdrawing group. Its inductive effect further depletes electron density from the pyridine ring, thereby activating it towards nucleophilic attack. In SNAr reactions, fluorine substituents are known to increase the reaction rate. beilstein-journals.org While fluorine itself can be a leaving group, the C-F bond is significantly stronger than the C-Br bond. In reactions of halopyridines, the reactivity of the leaving group often follows the order I > Br > Cl > F for SNAr reactions where bond breaking is significant in the rate-determining step. sci-hub.se However, for fluoro- and chloropyridines, the high electronegativity of fluorine can accelerate the initial nucleophilic attack, making 2-fluoropyridine (B1216828) react significantly faster than 2-chloropyridine (B119429) with sodium ethoxide. acs.orgorganic-chemistry.org In the case of this compound, the bromine at the activated C-2 position is the most probable leaving group.

Methoxy Group (C-4): The methoxy group at the C-4 position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effects of the halogens and the ring nitrogen. This donation would be most effective at the ortho (C-3, C-5) and para (C-2, C-6) positions. However, the C-4 position is also a site susceptible to nucleophilic attack. The presence of the methoxy group makes the displacement of the C-2 bromine the more favorable pathway, as displacement at C-4 would involve the loss of the methoxy group, which is generally a poorer leaving group than bromide.

The combined electronic effects of the substituents result in a highly activated system where the C-2 position is primed for nucleophilic displacement.

Cross-Coupling Reactions in Organic Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and bromopyridines are excellent substrates for these transformations. rsc.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation from an organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst. youtube.com

The Suzuki-Miyaura coupling reaction, which pairs an organohalide with a boronic acid or its ester, is one of the most versatile methods for creating biaryl structures. beilstein-journals.orgnih.gov this compound is an ideal candidate for this reaction, with the coupling expected to occur exclusively at the C-Br bond.

A typical reaction would involve treating the bromopyridine with a phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) in a suitable solvent system like toluene/ethanol/water or dioxane. nih.govchemspider.com The reaction is highly tolerant of various functional groups. researchgate.net The presence of the methoxy group on the boronic acid partner has been noted to have a beneficial chelating effect in some systems, potentially influencing the reaction's selectivity and rate. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines This table presents generalized conditions applicable to substrates like this compound based on literature for analogous compounds.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | High | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | nih.gov |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80-110 | High | rsc.org |

The Negishi coupling, which utilizes an organozinc reagent as the coupling partner, is another effective method for functionalizing bromopyridines. acs.org This reaction is known for its mild conditions and high tolerance for functional groups. acs.orgnih.gov For a substrate like this compound, a Negishi coupling with an organozinc reagent (e.g., phenylzinc chloride) would be catalyzed by a palladium complex, such as Pd(PPh₃)₄, to yield the corresponding 2-arylpyridine. nih.gov Bromo-substituted pyridines are generally more reactive than their chloro-substituted counterparts in these couplings. nih.gov

Other important cross-coupling reactions applicable to this substrate include Stille coupling (organotin reagents), Hiyama coupling (organosilicon reagents), and Buchwald-Hartwig amination (for C-N bond formation). researchgate.netnih.gov

Reduction and Oxidation Reactions

The reduction of this compound can proceed via several pathways depending on the reagents and conditions.

Reduction of the Pyridine Ring: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring. This transformation typically requires strong reducing agents or catalytic hydrogenation under pressure. A notable method for the reduction of pyridines to piperidines under mild conditions uses samarium diiodide (SmI₂) in the presence of water, which can achieve high yields at room temperature. clockss.org

Reductive Dehalogenation: The carbon-bromine bond can be selectively reduced, replacing the bromine with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a base, or using hydride reagents.

Reductive Coupling: In the presence of nickel catalysts and a reducing agent like zinc powder, 2-halopyridines can undergo homocoupling to form 2,2'-bipyridines. acs.org

The most common oxidation reaction for pyridines occurs at the nitrogen atom.

N-Oxidation: Treatment of a pyridine with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxybenzoic acid, leads to the formation of the corresponding pyridine-N-oxide. wikipedia.orgwikipedia.org This transformation alters the electronic properties of the ring, making the C-2 and C-4 positions more susceptible to nucleophilic attack and facilitating certain electrophilic substitutions that are otherwise difficult. wikipedia.orgnih.gov The resulting N-oxide can be subsequently deoxygenated using reagents like PCl₃ or zinc dust. wikipedia.org

Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, particularly in the preparation of aromatic and heteroaromatic amines which are crucial building blocks for pharmaceuticals and materials. sci-hub.st While specific studies detailing the reduction of a nitro-substituted version of this compound are not prevalent in the surveyed literature, the reactivity can be inferred from established methods for reducing functionalized nitropyridines.

A primary challenge in the reduction of nitro-substituted halopyridines is the potential for dehalogenation, especially when using standard catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). commonorganicchemistry.com Therefore, chemoselective methods are preferred.

Common Reagents for Nitro Group Reduction:

Metal-Based Reagents: Iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are classic and mild reagents for reducing nitro groups while often leaving halogens and other reducible groups intact. commonorganicchemistry.com Zinc (Zn) in the presence of ammonium (B1175870) chloride is another effective system, particularly for synthesizing hydroxylamines from nitropyridines. researchgate.net

Catalytic Hydrogenation: To avoid dehalogenation of bromo-substituents, Raney nickel is often a more suitable catalyst than Pd/C. commonorganicchemistry.com Additionally, sulfided platinum catalysts have been shown to achieve chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. sci-hub.st

Transfer Hydrogenation: This method, often employing formic acid or its salts as a hydrogen source with a suitable metal catalyst, can offer high chemoselectivity under mild, base-free conditions. masterorganicchemistry.com

For a hypothetical nitro-substituted this compound, the choice of reducing agent would be critical to selectively transform the nitro group into an amine without affecting the bromo, fluoro, or methoxy substituents.

Table 1: Potential Methods for Selective Reduction of a Nitro-Pyridine Derivative

| Reagent/System | Typical Conditions | Key Advantage for Halopyridines | Reference |

|---|---|---|---|

| Fe / Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvent, heat | High chemoselectivity, low cost, tolerates halogens. | commonorganicchemistry.com |

| SnCl₂ / Acid (e.g., HCl) | Alcoholic solvent, room temp. or heat | Mild conditions, tolerates many functional groups. | commonorganicchemistry.commasterorganicchemistry.com |

| H₂ / Raney Nickel | Pressurized H₂, alcoholic solvent | Less prone to cause dehalogenation (Br, Cl) than Pd/C. | commonorganicchemistry.com |

| H₂ / Sulfided Platinum Catalyst (Pt-S) | Pressurized H₂, various solvents | Excellent for selective reduction in the presence of heteroaryl halides. | sci-hub.st |

Exploration of Oxidation Pathways

The oxidation of pyridine derivatives can lead to several products, with the most common being the corresponding pyridine N-oxide. semanticscholar.orgwikipedia.org The nitrogen atom's lone pair in the pyridine ring is susceptible to oxidation by peroxy acids, such as peracetic acid or m-chloroperbenzoic acid (MCPBA). cdnsciencepub.com

For this compound, the primary oxidation pathway would be the formation of This compound N-oxide . The electronic nature of the substituents influences the rate of N-oxidation. Electron-donating groups, like the methoxy group at the 4-position, increase the electron density on the nitrogen atom, making it more nucleophilic and thus more reactive towards oxidation. Conversely, electron-withdrawing groups, such as the bromo and fluoro substituents, decrease the reactivity of the nitrogen. In this specific molecule, the activating effect of the C4-methoxy group would likely facilitate the N-oxidation.

Process of N-Oxide Formation: A process for oxidizing 2-halopyridines involves using peracetic acid generated in-situ from acetic acid and hydrogen peroxide. google.com The reaction is often catalyzed by acids like maleic acid to proceed at a suitable rate. google.com

Table 2: General Conditions for N-Oxidation of Halopyridines

| Oxidizing Agent | Typical Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|

| H₂O₂ / Acetic Acid (in-situ Peracetic Acid) | Maleic Acid / Maleic Anhydride | Acetic Acid | 60-85 °C | google.com |

| m-Chloroperbenzoic Acid (MCPBA) | None | Chlorinated solvents (e.g., CH₂Cl₂) | Room Temperature | cdnsciencepub.com |

The resulting N-oxide is a valuable synthetic intermediate. The N-oxide moiety activates the pyridine ring, particularly at the C2 and C6 positions, for nucleophilic substitution reactions and can be readily removed by deoxygenation (e.g., with PCl₃ or zinc dust) when desired. semanticscholar.orgwikipedia.org

Rearrangement and Halogen Dance Reactions in Pyridine Chemistry

The "halogen dance" is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.orgresearchgate.net This reaction is a powerful tool for synthesizing substituted pyridines that are otherwise difficult to access. clockss.orgresearchgate.net The driving force for this migration is the formation of a more stable carbanion (or organometallic) intermediate.

In the context of this compound, the reaction would typically be initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. whiterose.ac.uk The base abstracts a proton from the pyridine ring to form a lithiated intermediate. The position of deprotonation is directed by the substituents. The methoxy group at C4 is a powerful ortho-directing group, while the fluorine at C3 also directs ortho-lithiation. However, the most acidic proton is typically at the C5 position, influenced by the adjacent electron-withdrawing nitrogen and the inductive effects of the halogens.

Mechanistic Steps:

Deprotonation: A strong base (e.g., LDA) abstracts the most acidic proton, likely from the C5 position, to form a lithiated pyridine species.

Halogen Migration: The bromine atom at the C2 position, being more labile than fluorine, can then "dance" or migrate to the more stable anionic center at C5. clockss.orgresearchgate.net This occurs through a series of halogen-metal exchange steps. whiterose.ac.uk

Quenching: The newly formed organolithium species can be trapped by an electrophile (E+) or protonated upon workup to yield the rearranged product.

For this compound, a halogen dance would likely result in the migration of the bromine atom from the C2 to the C5 position, yielding a 5-Bromo-3-fluoro-4-methoxypyridine derivative after quenching. Fluorine atoms are generally not prone to migration in these reactions and act as directing groups. clockss.orgresearchgate.net

Table 3: Key Factors in Pyridine Halogen Dance Reactions

| Factor | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Base | Strong, non-nucleophilic bases like LDA or LiTMP are required to deprotonate the ring. | LDA would be a suitable base to initiate the reaction. | whiterose.ac.uk |

| Migrating Halogen | The lability of the halogen is key. The order of migration tendency is I > Br >> Cl. | The bromine atom is labile and expected to migrate. | clockss.orgresearchgate.net |

| Directing Groups (DMG) | Substituents direct the initial deprotonation. F, Cl, and OMe are common directing groups. | The F and OMe groups direct the position of lithiation, influencing the final product. | clockss.orgresearchgate.net |

| Temperature | Reactions are typically initiated at very low temperatures (e.g., -78 °C) to control the deprotonation step. | Low temperature would be crucial for selectivity. | whiterose.ac.uk |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

LC-MS and UPLC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable tools for the analysis of this compound. These techniques are routinely utilized to confirm the molecular weight, assess the purity of synthetic batches, and identify any potential impurities.

In a typical LC-MS analysis, the compound is passed through a chromatographic column to separate it from any non-target substances before being introduced into the mass spectrometer. The mass spectrometer then ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z), providing a precise measurement of the molecular weight. For this compound (C₆H₅BrFNO), the expected monoisotopic mass is approximately 204.954 g/mol .

Theoretical predictions of mass spectrometry data for this compound suggest the formation of various adducts under different ionization conditions. uni.lu This predictive data is crucial for interpreting experimental mass spectra.

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.96114 |

| [M+Na]⁺ | 227.94308 |

| [M-H]⁻ | 203.94658 |

| [M+NH₄]⁺ | 222.98768 |

| [M+K]⁺ | 243.91702 |

| [M+H-H₂O]⁺ | 187.95112 |

| [M+HCOO]⁻ | 249.95206 |

| [M+CH₃COO]⁻ | 263.96771 |

| [M+Na-2H]⁻ | 225.92853 |

| [M]⁺ | 204.95331 |

| [M]⁻ | 204.95441 |

This table is based on predicted data and serves as a reference for experimental analysis.

While specific experimental LC-MS or UPLC-MS data for this compound is not widely published in publicly accessible literature, chemical suppliers like BLD Pharm indicate the availability of such data for their products, underscoring its importance in quality control. bldpharm.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Based on the analysis of related compounds, the following vibrational modes can be anticipated:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The methyl group of the methoxy substituent will show C-H stretching absorptions around 2950-2850 cm⁻¹.

C=C and C=N stretching: The pyridine ring will display characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

C-O stretching: The aryl ether linkage (Ar-O-CH₃) is expected to produce a strong, characteristic absorption band in the range of 1275-1200 cm⁻¹ (asymmetric stretching) and a weaker one around 1075-1020 cm⁻¹ (symmetric stretching).

C-F stretching: The carbon-fluorine bond will give rise to a strong absorption band typically found in the 1400-1000 cm⁻¹ range. The exact position can be influenced by the electronic environment of the pyridine ring.

C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, generally between 600 and 500 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of the atoms in this compound, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Applications of 2 Bromo 3 Fluoro 4 Methoxypyridine in Medicinal and Agrochemical Chemistry

Building Block for Pyridine (B92270) Derivatives in Drug Discoveryfluoromart.com

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. researchgate.net 2-Bromo-3-fluoro-4-methoxypyridine serves as a key starting material for the synthesis of novel pyridine-containing molecules with therapeutic potential. fluoromart.combldpharm.com

The reactivity of the bromine atom at the 2-position allows for its displacement through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide array of substituents. ossila.com This facilitates the creation of extensive libraries of pyridine derivatives for high-throughput screening and lead optimization in drug discovery programs. For instance, derivatives of this compound have been incorporated into molecules targeting a range of biological pathways. A notable example is its use in the synthesis of complex heterocyclic structures that can serve as scaffolds for drugs targeting bromodomain-containing proteins, which are implicated in cancer and inflammatory diseases. nih.gov

A patent has described the synthesis of N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1-yl)methyl]phenyl}methyl)pyrazole-4-carboxamide, a plasma kallikrein inhibitor, where the this compound moiety is a key component. google.com This compound and its crystalline polymorphs are being investigated for their potential in treating conditions like diabetic complications. google.com

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.govmdpi.comnih.gov The fluorine atom at the 3-position of this compound offers a direct route to introduce this beneficial element into a pyridine core. fluoromart.com This strategic placement can influence the molecule's electronic properties and conformation, leading to improved pharmacological profiles. nih.gov

The presence of fluorine can significantly alter the pKa of the pyridine nitrogen, impacting its interaction with biological targets. researchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the drug, thereby prolonging its therapeutic effect. researchgate.netmdpi.com The rational design of pharmaceuticals often leverages these properties, and starting with a fluorinated building block like this compound streamlines the synthesis of such optimized drug candidates. mdpi.com

Intermediate in the Synthesis of Agrochemicals

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemical research. Halogenated pyridines are crucial components in many modern crop protection agents.

The development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel heterocyclic compounds. The structural motifs present in this compound can be elaborated to create molecules that selectively target pests while minimizing harm to crops and the environment. Trifluoromethylpyridines, for example, are a significant class of agrochemicals, and building blocks like this compound can be precursors to such structures. semanticscholar.org The combination of the pyridine ring and halogen substituents can lead to compounds with potent and specific biological activity against agricultural pests. pipzine-chem.com

The unique substitution pattern of this compound can be exploited to develop new pest control agents. By modifying the functional groups, chemists can fine-tune the compound's properties to enhance its efficacy against specific insects or weeds. The bromine atom provides a reactive handle for introducing different functionalities that can interact with biological targets in pests, while the fluorine and methoxy (B1213986) groups can influence the compound's uptake, transport, and metabolic stability within the target organism. pipzine-chem.com

Research into Therapeutic Applications and Pharmacological Properties

The derivatives of this compound are actively being investigated for a variety of therapeutic applications. Research has shown that pyridine-containing compounds exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. nih.govchemicalbook.com

The exploration of derivatives synthesized from this compound is an ongoing area of research. By systematically modifying the core structure, scientists aim to identify novel compounds with enhanced potency and selectivity for various therapeutic targets. Molecular modeling and in vitro biological assays are employed to understand the structure-activity relationships of these derivatives and to guide the design of new and more effective therapeutic agents.

Based on a thorough review of available scientific literature, there is currently no specific published research on the detailed enzyme interactions, modulation of cell signaling pathways, specific enzyme inhibition, or the advanced pharmaceutical polymorphism of the chemical compound this compound.

This compound is primarily documented in chemical supplier databases and catalogs as a synthetic building block. bldpharm.com The available information is limited to its basic chemical and physical properties, such as molecular formula (C₆H₅BrFNO) and molecular weight (206.01 g/mol ). bldpharm.com Publicly accessible databases like PubChem also list the compound and its isomers but indicate a lack of associated literature or bioactivity data. uni.luuni.lu

The specific research areas outlined in the request—including interactions with cytochrome P450 enzymes, effects on gene expression, and crystallization studies—have not been documented for this compound itself. While related structures may be part of larger, more complex molecules that have undergone such studies, this information does not apply to the specific compound . google.com

Consequently, due to the absence of scientific studies on the requested topics, it is not possible to provide an article that is both scientifically accurate and adheres to the provided outline.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic properties of molecules. youtube.comyoutube.com For 2-Bromo-3-fluoro-4-methoxypyridine, DFT calculations can determine its optimized molecular geometry, electron distribution, and predict its chemical reactivity.

Electronic Properties and Molecular Orbitals: A key aspect of DFT analysis involves the calculation of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. rsc.org For substituted pyridines, the positions of different functional groups significantly influence the energies of these orbitals. rsc.org The electron-withdrawing nature of the bromine and fluorine atoms, combined with the electron-donating methoxy (B1213986) group, creates a complex electronic profile for this compound that DFT can precisely model. rsc.org

Reactivity Descriptors and Electrostatic Potential: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values provide a quantitative measure of the molecule's expected reactivity. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom in the pyridine (B92270) ring is expected to be a region of negative potential (nucleophilic), while the areas around the hydrogen atoms and the bromine atom would exhibit positive potential (electrophilic), guiding potential intermolecular interactions.

| Property | Description | Predicted Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms, including bond lengths and angles. | Provides the foundational structure for all other calculations. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density. | Identifies sites for electrophilic and nucleophilic interactions. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org This technique allows for the exploration of conformational landscapes and the simulation of interactions between a ligand and its biological target.

Conformational Analysis: For this compound, a key area of flexibility is the rotation of the methoxy group relative to the pyridine ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial as the molecule's conformation can significantly impact its ability to bind to a biological target. The simulation tracks the trajectories of atoms over time based on a force field, providing a dynamic picture of the molecule's behavior in different environments, such as in a solvent or in the gas phase.

Binding Studies: As a substituted pyridine, this compound is a relevant scaffold in medicinal chemistry and may be investigated as a fragment in drug discovery. nih.govnih.govwikipedia.org MD simulations are invaluable for studying how it might interact with a protein's binding site. By placing the molecule within the active site of a target protein (e.g., a kinase or a bromodomain), MD can simulate the binding process, predict the binding affinity, and identify key intermolecular interactions like hydrogen bonds or hydrophobic contacts. nih.gov These simulations can reveal the stability of the ligand-protein complex and provide insights into the mechanism of inhibition, guiding the design of more potent and selective derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wjbphs.comnih.govmdpi.com This approach is fundamental in drug design for predicting the activity of new, unsynthesized molecules. ucr.edunih.gov

To develop a QSAR model involving this compound, one would first need to synthesize a library of its analogs with variations at different positions of the pyridine ring. These compounds would then be tested for a specific biological activity (e.g., inhibitory concentration, IC50) against a chosen target.

Descriptor Calculation and Model Building: For each compound in the series, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and physicochemical properties, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as those derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical properties: Like lipophilicity (logP) and molar refractivity.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that relates these descriptors to the observed biological activity. nih.gov

Predictive Power and Application: A validated QSAR model can be used to predict the biological activity of new, hypothetical analogs of this compound before they are synthesized. This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, saving significant time and resources. mdpi.com The model also provides insights into which structural features are most important for activity, thereby guiding the rational design of more effective therapeutic agents. nih.gov

| Compound | R1-Substituent | logP (Descriptor 1) | Dipole Moment (Descriptor 2) | Biological Activity (pIC50) |

|---|---|---|---|---|

| 1 (Parent) | -H | 2.1 | 3.5 D | 5.2 |

| Analog A | -CH3 | 2.5 | 3.7 D | 5.5 |

| Analog B | -Cl | 2.8 | 2.9 D | 6.1 |

| Analog C | -NH2 | 1.5 | 4.1 D | 4.8 |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The current synthetic applications of 2-Bromo-3-fluoro-4-methoxypyridine primarily involve its role as a reactant in multi-step syntheses. Future research is anticipated to focus on optimizing the synthesis of the compound itself, as well as developing more efficient and sustainable methods for its subsequent transformations.

Continuous Flow Chemistry: The adoption of continuous flow reactors could offer significant advantages for the synthesis and utilization of this compound. evitachem.com Flow chemistry provides enhanced control over reaction parameters such as temperature and pressure, leading to improved yields, higher purity, and increased safety, particularly for exothermic reactions. evitachem.com The miniaturized and automated nature of flow systems could also facilitate rapid reaction optimization and library synthesis.

Photocatalysis and Electrocatalysis: Visible-light photoredox catalysis and electrocatalysis are emerging as powerful tools for forging new chemical bonds under mild conditions. acs.org Future research could explore the use of these green technologies for the synthesis and functionalization of this compound. For instance, photocatalytic methods could enable novel C-H functionalization or cross-coupling reactions, reducing the reliance on high-temperature conditions and stoichiometric reagents.

Biocatalysis and Enzymatic Transformations: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and environmentally benign reaction conditions. nih.gov Research into the enzymatic functionalization of halopyridines could lead to novel and highly specific transformations of this compound. nih.gov This could involve, for example, the use of engineered enzymes for selective dehalogenation, hydroxylation, or amination, providing access to new derivatives that are difficult to obtain through traditional chemical methods.

Exploration of New Catalytic Transformations

The bromine and fluorine substituents on the pyridine (B92270) ring of this compound offer multiple reaction sites for catalytic transformations. While its use in some coupling reactions is documented, there is vast potential for exploring new catalytic pathways.

C-H Activation: Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. researchgate.net Future research could focus on the development of catalytic systems for the selective C-H activation of the pyridine ring in this compound. researchgate.net This would open up new avenues for introducing a wide range of functional groups at positions that are not readily accessible through classical methods.

Novel Cross-Coupling Reactions: Beyond established cross-coupling reactions, there is an opportunity to explore new catalytic partners for this compound. This could involve the use of less common organometallic reagents or the development of new catalyst systems that enable previously inaccessible couplings. Such research would expand the synthetic toolbox for creating diverse molecular architectures based on this pyridine core.

Organometallic Complexes and Catalysis: The pyridine nitrogen of this compound can act as a ligand for transition metals, potentially leading to the formation of novel organometallic complexes with unique catalytic properties. Investigating the coordination chemistry of this compound could pave the way for its use as a ligand in various catalytic processes.

Diversification of Applications in Material Science and Advanced Functional Materials

The unique electronic properties of the fluorinated and methoxylated pyridine ring suggest that derivatives of this compound could find applications beyond pharmaceuticals, particularly in the realm of material science.

Organic Electronics: Pyridine-containing compounds have shown promise as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components of organic solar cells. researchgate.netrsc.orggoogle.com The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy (B1213986) group in this compound could be exploited to tune the electronic properties of new organic semiconductor materials. researchgate.netrsc.orggoogle.com Future research could involve the synthesis of oligomers and polymers derived from this compound for applications in organic electronics.

Conductive Polymers: The development of conductive polymers is a key area of materials science. By polymerizing derivatives of this compound, it may be possible to create new conductive materials with tailored properties. The presence of the heteroaromatic pyridine ring and the potential for delocalization of electrons along the polymer backbone are key features that could be harnessed.

Functional Polymers and Coatings: The reactivity of the bromo and fluoro substituents could be utilized to graft this compound onto polymer backbones, creating functional polymers with specific properties such as altered hydrophobicity, thermal stability, or binding capabilities for sensors and other applications.

Integration with High-Throughput Screening for Accelerated Drug Discovery

The role of this compound as a building block in the synthesis of bioactive molecules highlights its potential for use in high-throughput screening (HTS) campaigns to accelerate drug discovery.

Library Synthesis: The development of automated synthesis platforms would enable the rapid generation of large libraries of compounds derived from this compound. These libraries could then be screened for biological activity against a wide range of therapeutic targets.

Fragment-Based Drug Discovery: The relatively small and functionalized nature of this compound makes it an attractive fragment for use in fragment-based drug discovery (FBDD). By identifying weak-binding interactions of this and related fragments with a target protein, more potent lead compounds can be developed.

Combinatorial Chemistry: The multiple reaction sites on the molecule could be exploited in combinatorial chemistry approaches to generate a vast number of diverse structures. This would significantly increase the chances of identifying novel drug candidates.

Advanced Mechanistic Investigations Using In Situ Spectroscopy and Kinetic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and for the rational design of new transformations.

In Situ Spectroscopic Techniques: The use of in situ spectroscopic techniques, such as NMR and IR spectroscopy, can provide real-time information on the formation of intermediates and byproducts during a chemical reaction. Applying these techniques to reactions involving this compound would offer valuable insights into the reaction pathways.

Kinetic Analysis: Detailed kinetic studies of key transformations, such as its coupling reactions, would help to elucidate the reaction mechanism and identify the rate-determining steps. This knowledge is essential for optimizing reaction conditions to improve efficiency and minimize waste.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the reactivity of this compound. mdpi.com These theoretical studies can complement experimental work and provide a deeper understanding of the electronic effects of the substituents on the reactivity of the pyridine ring.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-3-fluoro-4-methoxypyridine, and how do reaction conditions influence regioselectivity?

- Methodology : Direct halogenation or cross-coupling strategies are common. For example, halogen-metal exchange reactions using organometallic reagents (e.g., Grignard) can introduce bromine at the 2-position, while electrophilic fluorination (e.g., Balz-Schiemann reaction) may target the 3-position .

- Data contradiction : Competing substituent effects (e.g., methoxy’s electron-donating nature vs. bromine/fluorine’s electron-withdrawing effects) can lead to inconsistent regioselectivity. Optimization via temperature control (e.g., −78°C for kinetic vs. 25°C for thermodynamic products) is critical .

Q. How can the purity of this compound be validated, and what analytical techniques are most reliable?

- Analytical workflow :

- GC-MS : Quantify purity (>95% as per industrial standards) and detect volatile impurities .

- NMR : Confirm substitution patterns (e.g., H NMR: methoxy protons at δ 3.8–4.0 ppm; F NMR: singlets near −120 ppm for aromatic fluorine) .

- HPLC : Monitor polar byproducts (e.g., dehalogenated derivatives) using C18 columns and acetonitrile/water gradients .

Q. What safety precautions are essential when handling this compound?

- Key hazards : Brominated pyridines are often skin/eye irritants (WGK 3 classification) . Fluorinated analogs may release HF under extreme conditions (e.g., pyrolysis).

- Mitigation : Use fume hoods, PPE (nitrile gloves, goggles), and HF-neutralizing agents (e.g., calcium gluconate gel) .

Advanced Research Questions

Q. How do the electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic insight :

- Methoxy group : Activates the 4-position via resonance, favoring Suzuki-Miyaura coupling at the 2-bromo site .

- Fluorine : Withdraws electron density, increasing oxidative addition rates with Pd catalysts (e.g., Pd(PPh)) but may deactivate adjacent positions .

Q. What strategies resolve contradictions in spectroscopic data for halogenated pyridines?

- Problem : Overlapping H NMR signals (e.g., methoxy and aromatic protons).

- Solution : Use H-C HSQC to resolve coupling patterns or F-H HOESY to map spatial proximity of fluorine and methoxy groups .

Q. How does this compound behave under photolytic or thermal stress?

- Stability data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.